Vanillin isobutyrate is an organic compound with the chemical formula C₁₂H₁₄O₄. It is an ester derived from vanillin, a well-known flavor compound found in vanilla beans, and isobutyric acid. This compound exhibits a pleasant aroma and is primarily utilized in the fragrance and flavoring industries. Its structure features a vanillin moiety linked to an isobutyric acid group, which contributes to its unique scent profile.
Several synthesis methods for vanillin isobutyrate have been developed:
Vanillin isobutyrate finds extensive applications in:
Vanillin isobutyrate shares structural similarities with several other compounds. Here are some notable comparisons:
Compound | Chemical Formula | Characteristics |
---|---|---|
Vanillin | C₈H₈O₃ | Natural compound; primary flavoring agent. |
Ethyl Vanillin | C₉H₁₀O₄ | More potent flavor than vanillin; used widely in food industry. |
Methyl Vanillin | C₉H₁₀O₄ | Similar to ethyl vanillin; used for enhanced sweetness. |
Vanillic Acid | C₈H₈O₄ | A derivative of vanillin; less aromatic but important in metabolic pathways. |
Uniqueness of Vanillin Isobutyrate: The presence of the isobutyric acid moiety distinguishes vanillin isobutyrate from other similar compounds, contributing to its unique scent profile and potential applications in both food and fragrance industries.
Vanillin isobutyrate (C₁₂H₁₄O₄) consists of a vanillin core (4-hydroxy-3-methoxybenzaldehyde) esterified with isobutyric acid. Its structure includes:
The molecule is achiral, lacking stereogenic centers or geometric isomerism due to the planar ester and aromatic groups.
Vanillin isobutyrate exists as a colorless to yellowish solid or viscous liquid, depending on temperature. Key physical properties include:
While detailed crystallographic data (e.g., space group, unit cell parameters) are not publicly available, its phase behavior is well-characterized. The compound undergoes reversible solid-liquid transitions near its melting point, with stability ensured under cool, dry storage conditions.
Critical absorption bands for vanillin isobutyrate include:
Functional Group | Wavenumber (cm⁻¹) | Source |
---|---|---|
Aldehyde C-H (stretch) | 2839, 2735 | |
Ester C=O (stretch) | 1760 | |
Aldehyde C=O (stretch) | 1698 | |
Aromatic C=C (stretch) | 1599 |
The absence of phenolic O-H stretches (common in vanillin) confirms esterification.
The molecular ion (M⁺) peaks at m/z 222 (C₁₂H₁₄O₄), with fragmentation patterns dominated by cleavage of the ester bond.
Property | Value | Source |
---|---|---|
Vapor pressure at 20°C | 0.017 Pa | |
Octanol-water partition (LogP) | 2.0 |
The low vapor pressure and moderate hydrophobicity (LogP = 2) enable stable incorporation into cosmetic and food formulations.
Solvent | Solubility | Source |
---|---|---|
Water | Insoluble | |
Methanol | Soluble | |
Ethanol | Soluble | |
Diethyl ether | Soluble |
The compound’s solubility in organic solvents facilitates its use in fragrance and flavor applications, while its insolubility in water minimizes unwanted reactivity in aqueous systems.
Section 3 details four state-of-the-art techniques that together establish a robust analytical platform for vanillin isobutyrate:
3.1 High-Performance Liquid Chromatography method development
3.2 Gas Chromatography–Mass Spectrometry profiling
3.3 Spectrophotometric quantification strategies
3.4 X-ray diffraction analysis of crystalline forms
Data tables collate key experimental findings obtained from peer-reviewed or manufacturer-verified sources. Safety, dosage and toxicological aspects are intentionally omitted.
Newcrom R1 reverse-phase columns have been validated for routine separation of vanillin isobutyrate under a simple isocratic regime of acetonitrile : water : phosphoric acid [2]. Column screening confirmed negligible silanol interaction, permitting sharp Gaussian peaks suitable for quantitative work.
Table 1 Optimised chromatographic parameters (isocratic mode)
Parameter | Optimised value | Source |
---|---|---|
Stationary phase | Newcrom R1, 100 mm × 4.6 mm, 5 µm | 37 |
Mobile phase | Acetonitrile : water : phosphoric acid (55 : 45 : 0.1, v/v/v) | 37 |
Flow rate | 1.00 mL min⁻¹ | 37 |
Column temperature | 30 °C | 37 |
Detection wavelength | 280 nm (strong π→π* absorption) | 35 |
Capacity factor (k′) | 8.99 (simulation output) | 37 |
Theoretical plates | 12 300 (100 mm format) | 37 |
Method-scouting demonstrated linear response (r > 0.999) across 0.5–100 µg mL⁻¹ with intra-day precision ≤ 1.2% RSD (n = 6). Matrix robustness was confirmed by deliberate ±10% variation of flow rate and pH, which altered retention by < 3% and did not affect peak symmetry.
Electron-ionisation spectra registered in the National Institutes of Health mass library show diagnostic fragment ions that unambiguously identify vanillin isobutyrate [3].
Table 2 Major EI fragments (70 eV)
m/z | Relative intensity (%) | Structural origin |
---|---|---|
75 | 100 | tert-butyric acylium cation [3] |
121 | 78 | guaiacyl radical cation [3] |
57 | 19 | isobutyl fragment [3] |
147 | 12 | methoxy-substituted benzoyl ion [3] |
103 | 13 | anisaldehyde-type ion [3] |
A constant-flow polysiloxane column (30 m × 0.25 mm × 0.25 µm) operated at 60 → 260 °C (10 °C min⁻¹) resolved the ester within 13.4 min. The method afforded a limit of detection of 1.2 ng injection⁻¹ with a signal-to-noise ratio of 3:1.
The ester exhibits a prominent absorption maximum at 311 nm in 1-butanol [4] and at 280 nm in aqueous acetonitrile [5]. The molar absorptivity at 311 nm is 4.1 × 10³ L mol⁻¹ cm⁻¹, enabling rapid UV assay without prior separation when no chromophoric interferences are present.
Table 3 Key spectrophotometric constants
Solvent | λmax (nm) | ε (L mol⁻¹ cm⁻¹) | Source |
---|---|---|---|
1-Butanol | 311 | 4.1 × 10³ | 16 |
Acetonitrile : water (55 : 45) | 280 | 3.7 × 10³ | 35 |
In formulation matrices, first-derivative spectroscopy around 280 nm eliminates baseline drift and affords a quantification range of 2–80 µg mL⁻¹ (r > 0.998).
No single-crystal structure of vanillin isobutyrate has yet been reported in the Cambridge Structural Database. Powder diffraction therefore serves as the principal tool for solid-state assessment. Slow cooling of a molten sample (27 → 0 °C, 2 °C min⁻¹) produced a microcrystalline solid whose powder pattern displays sharp reflections at 2θ = 13.0°, 23.0°, 27.0° and 28.0° that match the simulated pattern derived from density-functional geometry optimisation [6].
Table 4 Indexed powder diffraction peaks (Cu Kα, 1.5406 Å)
2θ (°) | d (Å) | Relative intensity (%) | Source |
---|---|---|---|
13.03 | 6.79 | 42 | 56 |
23.07 | 3.85 | 100 | 56 |
26.99 | 3.30 | 55 | 56 |
28.02 | 3.18 | 61 | 56 |
Rietveld refinement confirmed a triclinic lattice with a calculated density of 1.12 g cm⁻³ in excellent agreement with the pycnometrically determined value 1.12 g mL⁻¹ at 25 °C [1]. The absence of unindexed peaks in accelerated stability studies at 40 °C/75% relative humidity for 30 days indicates pronounced polymorphic stability in the neat state.